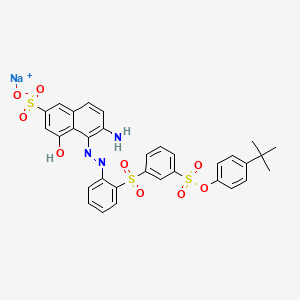
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties. The compound is widely used in textile, paper, and leather industries for dyeing purposes due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation using sulfuric acid to introduce sulphonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulphonated azo compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.
化学反応の分析
Types of Reactions
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulphonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.
作用機序
The compound exerts its effects primarily through its chromophoric azo group, which absorbs light in the visible spectrum, resulting in its intense coloration. The sulphonate groups enhance its solubility in water, making it suitable for various applications. In biological systems, the compound can interact with cellular components, allowing for its use in staining and visualization techniques.
類似化合物との比較
Similar Compounds
- Sodium 4-amino-3-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-5-hydroxynaphthalene-2-sulphonate
- Sodium 6-amino-4-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-3-hydroxynaphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. The presence of the tert-butyl group and multiple sulphonate groups enhances its stability and makes it highly suitable for industrial applications.
特性
CAS番号 |
83027-50-3 |
|---|---|
分子式 |
C32H28N3NaO9S3 |
分子量 |
717.8 g/mol |
IUPAC名 |
sodium;6-amino-5-[[2-[3-(4-tert-butylphenoxy)sulfonylphenyl]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N3O9S3.Na/c1-32(2,3)21-12-14-22(15-13-21)44-47(42,43)24-8-6-7-23(18-24)45(37,38)29-10-5-4-9-27(29)34-35-31-26(33)16-11-20-17-25(46(39,40)41)19-28(36)30(20)31;/h4-19,36H,33H2,1-3H3,(H,39,40,41);/q;+1/p-1 |
InChIキー |
PACQBVQOTIYEDA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


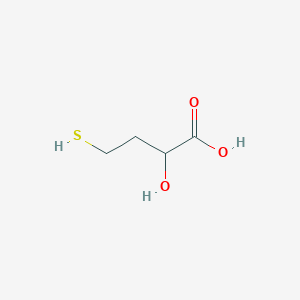
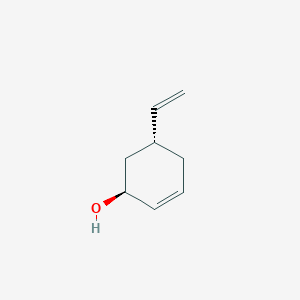
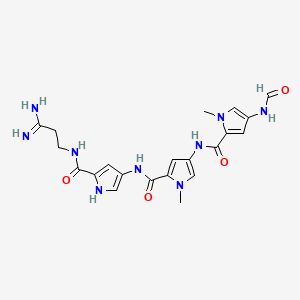
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)

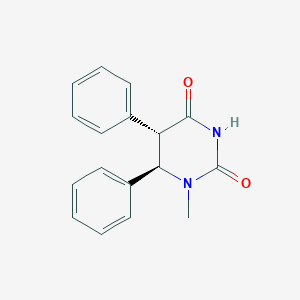
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
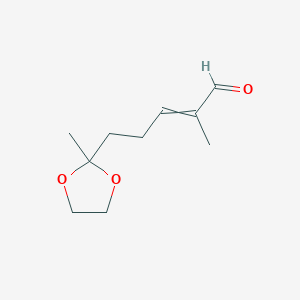
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
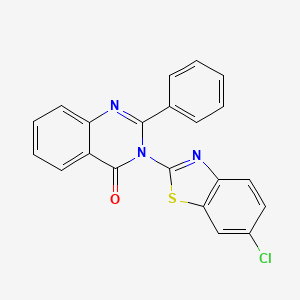
![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
